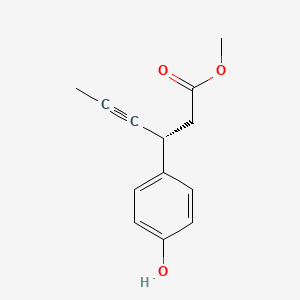

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

カタログ番号 B570413

CAS番号:

88378-22-7

分子量: 264.321

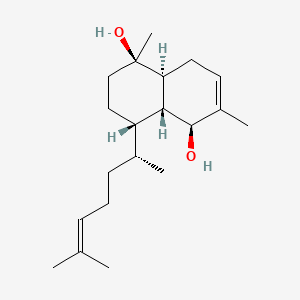

InChIキー: COCTZXJHZDMRKU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy Loxoprofen Alcohol is a metabolite of loxoprofen . Loxoprofen is a non-selective nonsteroidal anti-inflammatory drug (NSAID) that has been effective in reducing atherosclerosis in mice by reducing inflammation . It becomes active after metabolism in the body and inhibits the activation of cyclooxygenase .

Synthesis Analysis

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol form by carbonyl reductase in the liver . This process also results in a cis-alcohol metabolite, though this isomer carries little pharmacological activity . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites .Molecular Structure Analysis

The molecular weight of 4-Hydroxy Loxoprofen Alcohol is 264.32 and its molecular formula is C15H20O4 . It is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID) .Chemical Reactions Analysis

Loxoprofen is unstable under both hydrolytic and oxidative conditions . It undergoes hydrolytic degradation under alkaline conditions and oxidative degradation using hydrogen peroxide . The possible degradation products have been structurally elucidated using infrared and mass spectrometry analyses .特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Hydroxy Loxoprofen Alcohol can be achieved by the conversion of Loxoprofen to its alcohol derivative through a series of reactions.", "Starting Materials": [ "Loxoprofen", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate" ], "Reaction": [ "Loxoprofen is dissolved in methanol and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "The excess sodium borohydride is decomposed by adding hydrochloric acid dropwise until the pH of the solution reaches around 2.", "The mixture is then filtered to remove the precipitate and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to around 10 using sodium hydroxide.", "The resulting solution is extracted with ethyl acetate and the organic layer is separated.", "The organic layer is dried over anhydrous sodium sulfate and evaporated to give the desired product, 4-Hydroxy Loxoprofen Alcohol." ] } | |

CAS番号 |

88378-22-7 |

製品名 |

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers) |

分子式 |

C15H20O4 |

分子量 |

264.321 |

IUPAC名 |

2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19) |

InChIキー |

COCTZXJHZDMRKU-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O |

同義語 |

2-(4-((2,4-Dihydroxycyclopentyl)methyl)phenyl)propanoic Acid; 4-[(2,4-Dihydroxycyclopentyl)methyl]-α-methylbenzeneacetic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

L-threo-Hex-2-enaric acid 1,4-Lactone

66757-69-5

2-Propynoic acid, 3-(2-cyclohexen-1-yl)- (9CI)

111598-97-1

![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)